Cas no 1250363-45-1 (2-(butan-2-yl)pyrimidin-4-amine)

2-(butan-2-yl)pyrimidin-4-amine 化学的及び物理的性質
名前と識別子
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- 4-Pyrimidinamine, 2-(1-methylpropyl)-
- 2-(butan-2-yl)pyrimidin-4-amine
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- インチ: 1S/C8H13N3/c1-3-6(2)8-10-5-4-7(9)11-8/h4-6H,3H2,1-2H3,(H2,9,10,11)
- InChIKey: JPJGUHDGTDLKPA-UHFFFAOYSA-N
- SMILES: C1(C(C)CC)=NC=CC(N)=N1
じっけんとくせい
- 密度みつど: 1.044±0.06 g/cm3(Predicted)
- Boiling Point: 250.9±13.0 °C(Predicted)
- 酸度系数(pKa): 5.80±0.10(Predicted)
2-(butan-2-yl)pyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1632999-0.05g |
2-(butan-2-yl)pyrimidin-4-amine |
1250363-45-1 | 0.05g |
$888.0 | 2023-07-10 | ||
Enamine | EN300-1632999-50mg |
2-(butan-2-yl)pyrimidin-4-amine |
1250363-45-1 | 50mg |
$468.0 | 2023-09-22 | ||
Enamine | EN300-1632999-100mg |
2-(butan-2-yl)pyrimidin-4-amine |
1250363-45-1 | 100mg |
$490.0 | 2023-09-22 | ||
Enamine | EN300-1632999-2500mg |
2-(butan-2-yl)pyrimidin-4-amine |
1250363-45-1 | 2500mg |
$1089.0 | 2023-09-22 | ||
Enamine | EN300-1632999-0.1g |
2-(butan-2-yl)pyrimidin-4-amine |
1250363-45-1 | 0.1g |
$930.0 | 2023-07-10 | ||
Enamine | EN300-1632999-5000mg |
2-(butan-2-yl)pyrimidin-4-amine |
1250363-45-1 | 5000mg |
$1614.0 | 2023-09-22 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355152-50mg |
2-(Sec-butyl)pyrimidin-4-amine |
1250363-45-1 | 95% | 50mg |
¥19180.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355152-500mg |
2-(Sec-butyl)pyrimidin-4-amine |
1250363-45-1 | 95% | 500mg |
¥21902.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355152-1g |
2-(Sec-butyl)pyrimidin-4-amine |
1250363-45-1 | 95% | 1g |
¥22826.00 | 2024-08-09 | |
Enamine | EN300-1632999-250mg |
2-(butan-2-yl)pyrimidin-4-amine |
1250363-45-1 | 250mg |
$513.0 | 2023-09-22 |
2-(butan-2-yl)pyrimidin-4-amine 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
2-(butan-2-yl)pyrimidin-4-amineに関する追加情報
Comprehensive Overview of 2-(butan-2-yl)pyrimidin-4-amine (CAS No. 1250363-45-1): Properties, Applications, and Research Insights
The compound 2-(butan-2-yl)pyrimidin-4-amine (CAS No. 1250363-45-1) is a specialized pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a butan-2-yl substituent and an amine functional group, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers and industry professionals frequently search for terms like "pyrimidine amine synthesis", "CAS 1250363-45-1 applications", and "2-(butan-2-yl)pyrimidin-4-amine solubility", reflecting its relevance in modern chemistry.
In recent years, the demand for heterocyclic compounds like 2-(butan-2-yl)pyrimidin-4-amine has surged due to their role in drug discovery. This compound is particularly noted for its potential in designing kinase inhibitors, a hot topic in oncology research. Keywords such as "pyrimidine-based drug candidates" and "kinase inhibitor scaffolds" align with current trends in medicinal chemistry. Its lipophilic nature, attributed to the butan-2-yl group, enhances membrane permeability, a critical factor for bioavailability—a frequently searched topic in ADME studies.
From a synthetic perspective, CAS 1250363-45-1 is often explored via nucleophilic aromatic substitution or cross-coupling reactions. These methods are widely discussed in forums and publications, with queries like "optimizing pyrimidine amine yields" and "green chemistry approaches for heterocycles" gaining traction. The compound’s crystalline solid form and moderate water solubility (often searched as "1250363-45-1 solubility profile") further make it a candidate for formulation studies.
Beyond pharmaceuticals, 2-(butan-2-yl)pyrimidin-4-amine finds niche applications in material science, particularly in designing organic semiconductors. Searches for "pyrimidine-based electronic materials" highlight this interdisciplinary appeal. Its thermal stability and electron-deficient core are key to these applications, resonating with trends in sustainable energy research.
Analytical characterization of this compound typically involves HPLC, NMR, and mass spectrometry—techniques frequently queried as "CAS 1250363-45-1 analytical methods". Regulatory compliance, such as REACH or FDA guidelines for intermediates, is another trending topic tied to its industrial use. Notably, the absence of toxicophores in its structure aligns with the growing demand for safer chemical entities, a priority in green chemistry initiatives.
In summary, 2-(butan-2-yl)pyrimidin-4-amine (CAS No. 1250363-45-1) exemplifies the convergence of pharmaceutical innovation and material science. Its multifaceted applications, coupled with rising interest in heterocyclic scaffolds, ensure its prominence in both academic and industrial settings. For researchers, addressing common queries like "scaling up pyrimidine amine production" or "structure-activity relationships of 2-substituted pyrimidines" will further enhance its utility and visibility in scientific discourse.
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